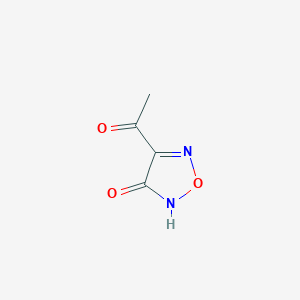
1,2,5-Oxadiazol-3(2H)-one, 4-acetyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1,2,5-oxadiazol-4-ol is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their significant biological activities, including antibacterial, antifungal, antitubercular, antiprotozoal, anticancer, and anti-inflammatory properties . The unique structure of 3-Acetyl-1,2,5-oxadiazol-4-ol makes it a valuable compound in medicinal chemistry and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1,2,5-oxadiazol-4-ol typically involves the condensation of carboxylic acid hydrazides with aldehydes, followed by cyclization with acetic anhydride . This two-step reaction is commonly used to obtain the desired oxadiazole derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of 3-Acetyl-1,2,5-oxadiazol-4-ol may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1,2,5-oxadiazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The acetyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .
Aplicaciones Científicas De Investigación
3-Acetyl-1,2,5-oxadiazol-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and antiprotozoal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as energetic materials.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1,2,5-oxadiazol-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Acetyl-1,2,5-oxadiazol-4-ol include other oxadiazole derivatives such as:
- 3-Acetyl-1,3,4-oxadiazoline
- 3-Nitro-1,2,4-oxadiazole
- 5-Aryl-1,3,4-oxadiazole .
Uniqueness
The uniqueness of 3-Acetyl-1,2,5-oxadiazol-4-ol lies in its specific acetyl substitution, which imparts distinct biological activities and chemical reactivity compared to other oxadiazole derivatives. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Propiedades
Número CAS |
181711-47-7 |
|---|---|
Fórmula molecular |
C4H4N2O3 |
Peso molecular |
128.09 g/mol |
Nombre IUPAC |
4-acetyl-1,2,5-oxadiazol-3-one |
InChI |
InChI=1S/C4H4N2O3/c1-2(7)3-4(8)6-9-5-3/h1H3,(H,6,8) |
Clave InChI |
FKTLPPSDTAOUHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NONC1=O |
SMILES canónico |
CC(=O)C1=NONC1=O |
Sinónimos |
1,2,5-Oxadiazol-3(2H)-one, 4-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















